1',3'-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt)
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Overview
Description
1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) is a synthetic phospholipid compound. It is commonly used in the preparation of liposomes, micelles, and artificial membranes due to its amphiphilic nature. This compound is significant in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) typically involves the reaction of dioleoyl glycerol with phosphatidylserine or phosphatidylglycerol under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity. The product is then purified through techniques such as chromatography.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to optimize the yield. The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can be facilitated by reducing agents, resulting in the formation of reduced phospholipids.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted phospholipids, which have distinct properties and applications .
Scientific Research Applications
1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Essential in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems and vaccines.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and facilitating the delivery of therapeutic agents. The pathways involved include endocytosis and fusion with cellular membranes .
Comparison with Similar Compounds
- 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt)
- 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol (sodium salt)
- 1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt)
Comparison: 1’,3’-Bis[1,2-dioleoyl-sn-glycero-3-phospho]-sn-glycerol (sodium salt) is unique due to its bis-phospho structure, which provides enhanced stability and functionality in lipid bilayers compared to its mono-phospho counterparts. This structural difference allows for more efficient formation of liposomes and better integration into biological membranes .
Properties
Molecular Formula |
C81H150NaO17P2 |
---|---|
Molecular Weight |
1481.0 g/mol |
InChI |
InChI=1S/C81H150O17P2.Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;/h33-40,75-77,82H,5-32,41-74H2,1-4H3,(H,87,88)(H,89,90);/b37-33-,38-34-,39-35-,40-36-;/t76-,77-;/m1./s1 |
InChI Key |
MUSYMXWFVYDFOT-QWBTUTIASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC)O)O.[Na] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origin of Product |
United States |
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